molecular formula C12H14N4O3S B2609644 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903314-25-9

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2609644
CAS No.: 1903314-25-9
M. Wt: 294.33
InChI Key: HYVCGCNJONAQNC-UHFFFAOYSA-N
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Description

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the imidazole and azetidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions . The azetidine ring is often formed via the reaction of an appropriate amine with a sulfonyl chloride, followed by cyclization . The final step involves the coupling of the azetidine and imidazole intermediates with a pyridine derivative under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical reactivity and potential biological activity. This structural complexity makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-15-8-12(14-9-15)20(17,18)16-6-11(7-16)19-10-3-2-4-13-5-10/h2-5,8-9,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVCGCNJONAQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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